3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Description
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 351066-32-5) is a substituted benzaldehyde derivative with the molecular formula C₁₆H₁₅ClO₃, a molar mass of 290.74 g/mol, and a single-isotope mass of 290.070972 Da . Its structure features a benzaldehyde core substituted with chloro (-Cl), methoxy (-OCH₃), and 4-methylbenzyloxy (-OCH₂C₆H₄CH₃) groups. This compound is utilized in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Key identifiers include ChemSpider ID 496089, MDL number MolPort-000-997-198, and CTK7H8804 .
Properties
IUPAC Name |
3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGRDQJZKXBQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3-chloro-5-methoxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst
Major Products Formed
Oxidation: 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.
Reduction: 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Scientific Research Applications
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is widely used in chemistry, biology, medicine, and industry.
Chemistry this compound serves as an intermediate in synthesizing complex organic molecules. Common reagents, such as potassium permanganate and sodium borohydride, are used in oxidation and reduction reactions. Depending on the desired product, substitution reactions can involve various nucleophiles.
Biology Research indicates that 3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has potential biological activities. It has been studied for its antimicrobial properties and may possess anticancer effects because of its ability to interact with specific molecular targets. The compound's mechanism of action likely involves binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways related to oxidative stress and cell signaling. Studies on the interactions of 3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde with biomolecules have shown promising results, suggesting its potential as a lead compound in drug discovery. Further research is needed to elucidate specific interactions and their implications for therapeutic applications.
Cosmetics Cosmetics composed of synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a thermal and chemo-sensitive properties . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose of modifying their release profile and also reducing the risk of evaporation . Besides, other cosmetically active nutrients and dermal permeation enhancers have also been loaded into nanoparticles to improve their bioactivities on the skin . The use of natural polymers in cosmetic formulations is of particular relevance because of their biocompatible, safe, and eco-friendly character . These formulations are highly attractive and marketable to consumers and are suitable for a plethora of applications, including make-up, skin, and hair care, and as modifiers and stabilizers .
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and methoxy groups may also contribute to its overall reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde , differing in substituents, reactivity, or applications.
Substituent Variations in Benzaldehyde Derivatives
Reactivity and Functional Group Influence
- Electron-Withdrawing vs. Donating Groups : The chloro (-Cl) group in the target compound enhances electrophilicity at the aldehyde, while the methoxy (-OCH₃) and methylbenzyloxy groups provide steric bulk and moderate electron donation .
- Bromine vs. Chlorine : The brominated analog (C₁₅H₁₂BrClO₃) has higher molecular weight and polarizability, which may influence cross-coupling reactions .
Biological Activity
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula CHClO. Its unique structure, featuring a chloro group, a methoxy group, and a benzyl ether group, positions it as a compound of interest in various biological studies. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
The compound can be synthesized through the reaction of 3-chloro-5-methoxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base like sodium hydroxide. The synthesis typically occurs under reflux conditions to optimize yield and purity.
Anticancer Potential
The compound's potential as an anticancer agent has been highlighted in several studies. For example, similar compounds have been shown to induce apoptosis in cancer cell lines by modulating the Bcl-2/Bax ratio and activating caspase pathways . While direct studies on this specific compound remain sparse, the structural features suggest it may interact with critical cellular pathways involved in cancer progression.
The biological activity of this compound is hypothesized to involve its interaction with nucleophilic sites on proteins and enzymes due to its aldehyde group. This interaction can potentially alter enzyme functions or disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
Study on Anticancer Activity
A study evaluating similar benzaldehyde derivatives reported that compounds with methoxy and chloro substituents exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of these functional groups was correlated with increased binding affinity to estrogen receptors, suggesting a potential mechanism for anticancer activity .
Antimicrobial Screening
In another investigation, benzaldehyde derivatives were screened for antimicrobial activity. The results indicated that specific substitutions could enhance the antibacterial efficacy against Gram-positive bacteria. The study concluded that further exploration into the structure-activity relationship (SAR) could yield more potent antimicrobial agents .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
